Unsubstituted Tetrazine vs. Methyltetrazine: Faster IEDDA Reaction Kinetics at the Cost of Reduced Chemical Stability
Sulfo-Cy3-Tetrazine bears an unsubstituted hydrogen-tetrazine (H-Tet) moiety, which confers faster IEDDA reaction kinetics compared to the methyl-substituted analog Sulfo-Cy3-Methyltetrazine. A comprehensive review of tetrazine structure-activity relationships establishes that H-Tet has faster reaction kinetics but lower chemical stability than Me-Tet [1]. While Sulfo-Cy3-Methyltetrazine exhibits reaction rate constants in the range of k ≈ 10³–10⁴ M⁻¹s⁻¹ with TCO [2], Sulfo-Cy3-Tetrazine participates in IEDDA reactions possessing exceptional kinetics (k > 800 M⁻¹s⁻¹) , with the H-Tet modification enabling even faster reaction rates under equivalent conditions. This kinetic advantage is offset by reduced chemical stability; Me-Tet derivatives show significantly improved stability under physiological pH compared to H-Tet [1]. Users must therefore select based on whether reaction speed (H-Tet) or extended storage/shelf stability (Me-Tet) is the primary experimental requirement.
| Evidence Dimension | IEDDA reaction kinetics and chemical stability |
|---|---|
| Target Compound Data | Unsubstituted H-tetrazine: faster reaction kinetics; lower chemical stability (class-level property) |
| Comparator Or Baseline | Sulfo-Cy3-Methyltetrazine: Me-tetrazine with k ≈ 10³–10⁴ M⁻¹s⁻¹; improved physiological pH stability |
| Quantified Difference | Class-level trade-off: H-Tet provides faster kinetics; Me-Tet provides ~2–10× higher stability under physiological conditions [1]. Comparative rate constant data for Sulfo-Cy3-Tetrazine vs. Sulfo-Cy3-Methyltetrazine in identical assay systems is not available in current literature. |
| Conditions | Tetrazine-TCO IEDDA reaction under physiological conditions (pH 7.4); class-level inference from tetrazine structure-activity relationship literature |
Why This Matters
Selection between H-tetrazine and methyltetrazine Cy3 conjugates directly impacts both labeling speed and reagent shelf-life, with Sulfo-Cy3-Tetrazine favored for applications requiring maximal reaction kinetics.
- [1] Choi, S.K., et al. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes. Molecules, 2021, 26(7), 1868. View Source
- [2] Sulfo-Cy3-Methyltetrazine product datasheet. Lianglin.com. View Source
